3-Nitrosochrysene

Description

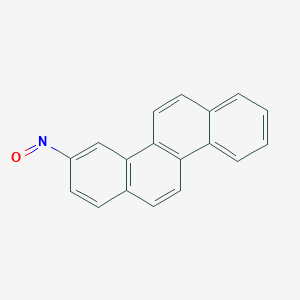

3-Nitrosochrysene is a nitroso-substituted polycyclic aromatic hydrocarbon (PAH) characterized by a chrysene backbone (a four-ring aromatic system) with a nitroso (-NO) functional group at the 3-position. It is a reactive intermediate implicated in the metabolic activation of 3-aminochrysene (3-AC), a known carcinogen. Upon metabolic reduction, this compound forms DNA adducts, such as N-(deoxyguanosin-8-yl)-3-aminochrysene, which are critical to its genotoxic and carcinogenic effects . Its reactivity and DNA-binding properties make it a focal point for studying PAH-induced mutagenesis.

Properties

CAS No. |

150473-03-3 |

|---|---|

Molecular Formula |

C18H11NO |

Molecular Weight |

257.3 g/mol |

IUPAC Name |

3-nitrosochrysene |

InChI |

InChI=1S/C18H11NO/c20-19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11H |

InChI Key |

CQZZESXMYMNTMF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)N=O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)N=O |

Other CAS No. |

150473-03-3 |

Synonyms |

3-nitrosochrysene |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The genotoxicity and chemical behavior of 3-nitrosochrysene are best understood in comparison with structurally or functionally related compounds, including its precursor (3-aminochrysene), nitro-PAHs, and nitroso/nitroaromatic analogs. Below is a detailed analysis:

This compound vs. 3-Aminochrysene

- Metabolic Activation Pathways: this compound acts as a direct reactive metabolite of 3-aminochrysene. When 3-AC is metabolized by phenobarbital-induced rat liver microsomes, it generates DNA adducts identical to those formed by this compound in the presence of ascorbic acid (a reducing agent) . 3-Aminochrysene requires enzymatic activation (e.g., via cytochrome P450) to form reactive intermediates like this compound. However, when metabolized by 3-methylcholanthrene-induced microsomes, it produces a distinct major adduct chromatographically different from N-(deoxyguanosin-8-yl)-3-aminochrysene, highlighting pathway-dependent reactivity .

- DNA Adduct Profiles: Compound Key DNA Adducts Metabolic Context this compound N-(deoxyguanosin-8-yl)-3-aminochrysene Ascorbic acid reduction in vitro 3-Aminochrysene Same as above (phenobarbital microsomes) Requires enzymatic activation

This compound vs. Nitro-PAHs

Nitro-PAHs (e.g., 3-nitrofluoranthene, 1-nitropyrene) differ in that they contain a nitro (-NO₂) group instead of nitroso (-NO). Key distinctions include:

- Reactivity : Nitro-PAHs typically require reductive metabolism (e.g., nitroreductases) to form reactive intermediates like hydroxylamines or nitrenium ions, whereas nitroso-PAHs (like this compound) are directly electrophilic and bind DNA without further activation .

- Adduct Formation : Nitro-PAHs often form bulkier DNA adducts due to their nitro group positioning, whereas nitroso-PAHs generate adducts through direct aryl-nitrenium ion interactions .

This compound vs. Nitroaromatic Compounds

Compared to smaller nitroaromatics like 3-nitrophenol (CAS 554-84-7) or 3-nitrostyrene (CAS 586-39-0):

- Toxicity Mechanisms: 3-Nitrophenol: Primarily causes oxidative stress and non-genotoxic effects (e.g., skin irritation) . this compound: Exhibits direct genotoxicity via DNA adduct formation, linked to carcinogenicity .

- Structural Influence: The chrysene backbone in this compound enables intercalation into DNA, enhancing adduct stability, whereas monocyclic nitroaromatics lack this capacity .

Data Tables

Table 1: Chemical and Toxicological Comparison

| Compound | Functional Group | Molecular Formula | Key Hazard | DNA Adduct Formation |

|---|---|---|---|---|

| This compound | -NO | C₁₈H₁₁NO | Genotoxic, carcinogenic | Yes (direct) |

| 3-Aminochrysene | -NH₂ | C₁₈H₁₃N | Carcinogenic (requires activation) | Yes (via metabolism) |

| 3-Nitrophenol | -NO₂ | C₆H₅NO₃ | Oxidative stress, skin irritation | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.